
4-(5,6,7,8-Tetrahydronaphthalen-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5,6,7,8-Tetrahydronaphthalen-2-yl)morpholine is a chemical compound with the molecular formula C14H19NO. It is a morpholine derivative where the morpholine ring is substituted with a 5,6,7,8-tetrahydronaphthalen-2-yl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)morpholine typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-ylamine with morpholine under specific conditions. One common method includes:
Starting Materials: 5,6,7,8-tetrahydronaphthalen-2-ylamine and morpholine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid can be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5,6,7,8-Tetrahydronaphthalen-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalenone derivatives.
Reduction: Reduction reactions can yield tetrahydronaphthalen-2-yl derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the morpholine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalenone derivatives, while substitution reactions can produce a variety of morpholine derivatives with different functional groups .
Applications De Recherche Scientifique
4-(5,6,7,8-Tetrahydronaphthalen-2-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anticancer and antidiabetic agents
Materials Science: This compound can be used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly in the context of receptor binding and enzyme inhibition.
Mécanisme D'action
The mechanism of action of 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)morpholine involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can bind to various receptors, including retinoic acid receptors (RARs) and other nuclear receptors.
Pathways Involved: It can modulate signaling pathways related to cell growth, differentiation, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydronaphthalen-2-ylamine: A precursor in the synthesis of 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)morpholine.
2-Naphthalenamine, 5,6,7,8-Tetrahydro-: Another related compound with similar structural features.
4-{[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid: A compound with a similar tetrahydronaphthalenyl group but different functional groups.
Uniqueness
This compound is unique due to its specific combination of the morpholine ring and the tetrahydronaphthalenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
56003-62-4 |
|---|---|
Formule moléculaire |
C14H19NO |
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
4-(5,6,7,8-tetrahydronaphthalen-2-yl)morpholine |
InChI |
InChI=1S/C14H19NO/c1-2-4-13-11-14(6-5-12(13)3-1)15-7-9-16-10-8-15/h5-6,11H,1-4,7-10H2 |
Clé InChI |
GYLYMKVHLTZQOE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C=CC(=C2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-(Ethanesulfonyl)ethenesulfonyl]benzene](/img/structure/B14644788.png)
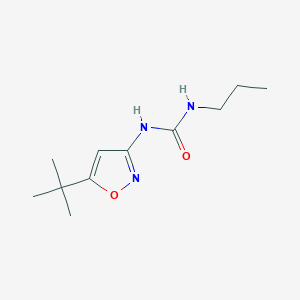
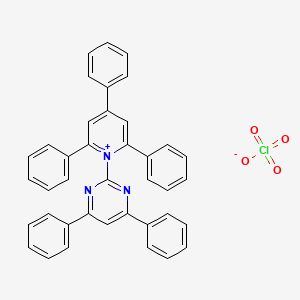
![Benzene, 4-[2,2-bis(methylthio)ethenyl]-1,2-dimethoxy-](/img/structure/B14644809.png)
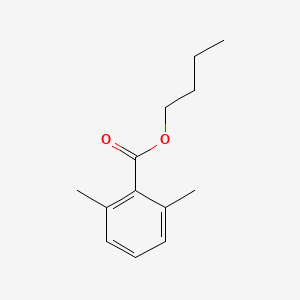

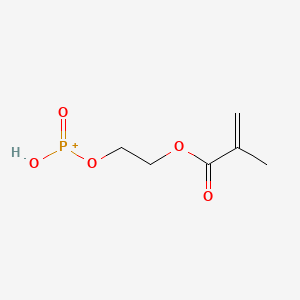

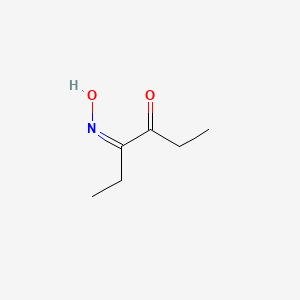
![3-[5-(4-Chlorophenoxy)-3-methylpentyl]-2,2-dimethyloxirane](/img/structure/B14644838.png)
![2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14644846.png)
